3,6-Bis(decyl)phthalonitrile

描述

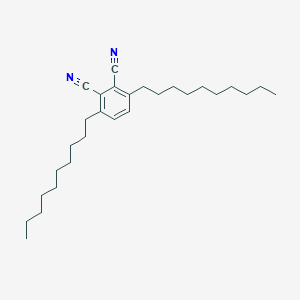

3,6-Bis(decyl)phthalonitrile is an organic compound with the molecular formula C28H44N2 and a molecular weight of 408.66 g/mol . It is a derivative of phthalonitrile, characterized by the presence of two decyl groups attached to the 3 and 6 positions of the phthalonitrile ring. This compound is known for its applications in various fields, including materials science and electronics.

准备方法

The synthesis of 3,6-Bis(decyl)phthalonitrile typically involves a multi-step reaction starting from 3,6-dihydroxyphthalonitrile . The synthetic route includes the following steps:

Step 1: The reaction of 3,6-dihydroxyphthalonitrile with decyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate this compound.

Step 2: Purification of the product through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

3,6-Bis(decyl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

科学研究应用

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizers that generate reactive oxygen species upon light activation. 3,6-Bis(decyl)phthalonitrile has been investigated as a potential photosensitizer due to its ability to absorb light in the near-infrared region, which is beneficial for deep tissue penetration .

- Case Study : Research indicates that phthalocyanine derivatives with long alkyl chains, such as this compound, show enhanced singlet oxygen generation efficiency, which is crucial for effective PDT. The compound demonstrated significant phototoxicity against cancer cells in vitro, suggesting its viability as a therapeutic agent .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Its structure allows for efficient charge transport and light absorption.

- Performance Metrics : In studies involving organic solar cells, devices incorporating this compound exhibited improved power conversion efficiencies compared to those using standard materials . The long alkyl chains contribute to better film formation and morphology control.

Materials Science

The compound's thermal stability and solubility lend themselves to use in advanced materials for coatings and composites. Its incorporation into polymer matrices can enhance mechanical properties while providing UV protection.

- Experimental Findings : When blended with certain polymers, this compound has shown to improve the thermal degradation temperature significantly, making it suitable for high-performance applications .

作用机制

The mechanism of action of 3,6-Bis(decyl)phthalonitrile involves its interaction with molecular targets through its nitrile groups. The nitrile groups can undergo nucleophilic addition reactions, forming intermediates such as amidines and isoindolines . These intermediates can further react to form complex structures, contributing to the compound’s unique properties and applications.

相似化合物的比较

3,6-Bis(decyl)phthalonitrile can be compared with other similar compounds, such as:

3,6-Bis(hexyloxy)phthalonitrile: Similar in structure but with hexyloxy groups instead of decyl groups, leading to different solubility and thermal properties.

3,6-Bis(adamantyl)phthalonitrile: Contains adamantyl groups, which enhance the thermal stability and mechanical properties of the resulting polymers.

3,6-Bis(trifluoromethyl)phthalonitrile: Features trifluoromethyl groups, providing unique electronic properties and applications in electronics.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

生物活性

3,6-Bis(decyl)phthalonitrile is a synthetic compound belonging to the phthalocyanine family, which has gained attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article reviews the biological activity of this compound, focusing on its synthesis, photophysical properties, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of phthalonitrile derivatives with decyl-substituted reagents. The synthesis typically involves the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The photophysical properties of this compound are crucial for its application in PDT. It exhibits strong absorption in the visible spectrum, particularly around the Q-band region (typically between 600-800 nm), which is advantageous for deep tissue penetration in therapeutic applications. The compound has been shown to generate reactive oxygen species (ROS) upon light activation, a key mechanism in PDT.

Cytotoxicity Studies

Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in human cancer cells such as HT29 (colon adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxicity is often assessed using assays that measure cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 0.02 | Induction of apoptosis via ROS generation |

| HepG2 | 0.05 | Cell cycle arrest and apoptosis |

Photodynamic Activity

The photodynamic activity of this compound is characterized by its ability to produce singlet oxygen when exposed to light. This property is essential for its role as a photosensitizer in PDT.

- Singlet Oxygen Generation : Studies have reported high quantum yields for singlet oxygen production, making it an effective agent for photodynamic treatment.

- Fluorescence Emission : The compound exhibits fluorescence properties that allow for real-time monitoring during PDT procedures.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- In Vitro Study on Colon Cancer Cells : A study demonstrated that treatment with this compound followed by light exposure led to significant cell death in HT29 cells compared to untreated controls. The mechanism was linked to increased ROS levels leading to oxidative stress and apoptosis.

- Hepatocellular Carcinoma Treatment : Another investigation focused on HepG2 cells, revealing that the compound effectively inhibited cell proliferation through mechanisms involving cell cycle disruption and apoptosis induction upon light activation.

属性

IUPAC Name |

3,6-didecylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGQEHPKNNPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397415 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119931-48-5 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。